molecular formula C15H9ClN4S B5822134 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B5822134
M. Wt: 312.8 g/mol
InChI Key: SSYRECMLVWAZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound with potential therapeutic applications in various fields of medicine. This compound has gained significant attention due to its unique chemical structure and promising biological activities.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting specific enzymes and signaling pathways. For example, it has been reported that this compound inhibits the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine has been reported to exert several biochemical and physiological effects, including DNA damage, apoptosis induction, and cell cycle arrest. Moreover, this compound has also been shown to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine in lab experiments include its unique chemical structure, potent biological activities, and easy availability. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and lack of selectivity towards specific targets.

Future Directions

Several future directions can be explored to further investigate the potential therapeutic applications of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine. Some of these directions include:
1. Investigating the molecular targets of this compound and its mode of action in different biological systems.
2. Developing more selective analogs of this compound with improved pharmacokinetic properties.
3. Exploring the potential synergistic effects of this compound with other chemotherapeutic agents.
4. Investigating the potential of this compound as a diagnostic tool for cancer and other diseases.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is a promising compound with potential therapeutic applications in various fields of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine involves the condensation of 4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.

Scientific Research Applications

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Several studies have reported the anticancer activity of this compound against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also shown promising anti-inflammatory and antimicrobial activities.

properties

IUPAC Name

5-(4-chlorophenyl)-4-imidazol-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-11-3-1-10(2-4-11)12-7-21-15-13(12)14(18-8-19-15)20-6-5-17-9-20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYRECMLVWAZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.